molecular formula C14H23N5O B14969389 1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazin-1-YL}propan-1-one

1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazin-1-YL}propan-1-one

Cat. No.: B14969389
M. Wt: 277.37 g/mol
InChI Key: NUTRXICBKAACEH-UHFFFAOYSA-N
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Description

1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazin-1-YL}propan-1-one is a complex organic compound that features a piperazine ring substituted with an ethylamino group and a methylpyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazin-1-YL}propan-1-one typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazin-1-YL}propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazin-1-YL}propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazin-1-YL}propan-1-one involves its interaction with specific molecular targets. For instance, derivatives of similar compounds have been shown to act as acetylcholinesterase inhibitors, which are relevant in the treatment of Alzheimer’s disease . The compound likely interacts with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazin-1-YL}propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with an ethylamino and methylpyrimidinyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H23N5O

Molecular Weight

277.37 g/mol

IUPAC Name

1-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C14H23N5O/c1-4-13(20)18-6-8-19(9-7-18)14-16-11(3)10-12(17-14)15-5-2/h10H,4-9H2,1-3H3,(H,15,16,17)

InChI Key

NUTRXICBKAACEH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC(=CC(=N2)NCC)C

Origin of Product

United States

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